Isobutyl isovalerate

Odor threshold Sensory potency Flavor economics

Formulators face odor profile mismatch when substituting isovalerate esters. Isobutyl isovalerate (CAS 589-59-3) is the only congener delivering simultaneous apple-raspberry top notes with a 2.3× lower odor threshold (0.0052 ppm) than butyl isovalerate. • Intermediate volatility (bp 168.5°C) ensures balanced headspace release versus ethyl and isoamyl analogs. • JECFA full specification, FEMA GRAS, natural grade ≥99.9% purity available. • Reduces ingredient count in compounded fruit flavors.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 589-59-3
Cat. No. B1194191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl isovalerate
CAS589-59-3
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OCC(C)C
InChIInChI=1S/C9H18O2/c1-7(2)5-9(10)11-6-8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyKEBDNKNVCHQIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymiscible with alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl Isovalerate: Identity, Properties & Regulatory Baseline


Isobutyl isovalerate (CAS 589-59-3; 2-methylpropyl 3-methylbutanoate; molecular formula C₉H₁₈O₂; MW 158.24 g/mol) is a branched-chain fatty acid ester classified as an aliphatic ester flavor and fragrance ingredient [1]. It is recognized as a food-grade flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 203, full specification status, latest evaluation 1997, Session 49) and is listed as FEMA No. 3369 with GRAS status affirmed under FEMA GRAS Publications Nos. 6 and 25 [2]. The compound occurs naturally in banana, white wine, fig, jackfruit, and Roman chamomile, and carries a characteristic odor profile of sweet, fruity, apple, raspberry, and green banana at 100% concentration [3].

Isobutyl Isovalerate: Non-Substitutability Evidence


Although isobutyl isovalerate shares the same molecular formula (C₉H₁₈O₂) with its linear-chain isomer butyl isovalerate (CAS 109-19-3) and belongs to the same aliphatic ester family alongside ethyl isovalerate (CAS 108-64-5) and isoamyl isovalerate (CAS 659-70-1), these compounds are not functionally interchangeable in scientific and industrial applications [1]. Batch-to-batch or formula substitution without re-optimization fails because these esters exhibit quantitatively divergent odor detection thresholds, acid value specifications, odor activity values (OAVs) in complex matrices, volatility profiles (boiling points), and available purity grades [2]. Each of these differential dimensions directly affects sensory performance, formulation robustness, shelf-life stability, and regulatory compliance. The evidence below documents exactly where isobutyl isovalerate occupies a distinct and non-substitutable position among its closest in-class analogs.

Isobutyl Isovalerate: Procurement Evidence vs. Ester Analogs


Odor Detection Threshold: Comparison with Butyl Isovalerate

Isobutyl isovalerate exhibits an odor detection threshold of 0.0052 ppm in air, which is 2.3-fold lower (i.e., more potent) than the 0.012 ppm threshold of its linear-chain isomer butyl isovalerate (CAS 109-19-3) . Both values are derived from standardized Merck odor threshold determinations. The isobutyl ester's greater potency means that equivalent sensory impact can be achieved at approximately 57% of the mass concentration required for butyl isovalerate, translating directly to lower usage rates and cost-in-use advantages in flavor and fragrance formulations.

Odor threshold Sensory potency Flavor economics

Acid Value Specification vs. Isoamyl Isovalerate

The industry-standard acid value specification for isobutyl isovalerate is ≤1.0 mg KOH/g maximum, as documented by multiple authoritative vendor technical datasheets . In contrast, isoamyl isovalerate (CAS 659-70-1; JECFA 204; FEMA 2085) carries a maximum acid value specification of ≤2.0 mg KOH/g — a limit that is 100% higher (i.e., twice as permissive) . Acid value is a direct measure of free acid content (residual isovaleric acid or hydrolytic degradation products). A lower acid value specification indicates tighter manufacturing control, higher ester content, and reduced propensity for off-notes and pH shifts that can destabilize complex flavor or fragrance compositions over shelf life.

Acid value Purity specification Shelf-life stability

Odor Activity Value in Fermented Food: Comparison with Isoamyl Isovalerate

In a direct head-to-head gas chromatography-olfactometry (GC-O) quantification conducted in a fermented food matrix, isobutyl isovalerate was measured at a mean concentration of 25.11 ± 3.09 μg/kg with an odor threshold of 26.44 μg/kg, yielding an OAV of 0.95 and an aroma intensity score of 3.5 on a standardized scale [1]. Under identical experimental conditions, isoamyl isovalerate was present at 64.81 ± 8.18 μg/kg with a lower odor threshold of 16.32 μg/kg, producing an OAV of 3.97 and an aroma intensity of 3.9 [1]. The 4.2-fold higher OAV of isoamyl isovalerate (3.97 ÷ 0.95 = 4.18) indicates that it functions as a dominant aroma driver, whereas isobutyl isovalerate operates as a subtler background blending agent. This differential OAV profile is directly relevant to formulators seeking either a pronounced apple-sweet punch (isoamyl) or a nuanced, integrated fruity backdrop (isobutyl).

Odor activity value GC-O analysis Fermented food aroma Aroma contribution

Boiling Point & Volatility: Intermediate Profile Between Ethyl and Isoamyl Isovalerates

Isobutyl isovalerate has a boiling point of 168.5°C (760 mmHg) as reported by CAS Common Chemistry [1]. This places its volatility precisely between ethyl isovalerate (CAS 108-64-5; bp 131–133°C) and isoamyl isovalerate (CAS 659-70-1; bp 192–193°C) . The volatility differential has direct consequences for application performance: ethyl isovalerate flashes off too quickly for applications requiring sustained aroma release (headspace persistence in baked goods, long-lasting fragrances), while isoamyl isovalerate may exhibit insufficient headspace volatility for applications requiring immediate impact (top-note delivery in fine fragrances, instant flavor release in beverages). Isobutyl isovalerate's intermediate boiling point provides a balanced release profile — sufficient volatility for initial impact combined with adequate substantivity for mid-note persistence.

Boiling point Volatility profile Flavor release Fragrance substantivity

Natural Purity Advantage over Isoamyl Isovalerate

Natural-grade isobutyl isovalerate is commercially available at a minimum purity specification of 99.9% (GC area%) from established flavor and fragrance ingredient manufacturers . By comparison, natural-grade isoamyl isovalerate (CAS 659-70-1) is typically offered at ≥98.0% minimum purity , and natural-grade ethyl isovalerate is also specified at ≥98% . The 1.9-percentage-point purity advantage of isobutyl isovalerate represents a substantially lower burden of unidentified impurities, which is critical for: (i) clean-label natural flavor formulations where trace impurities can introduce off-notes, (ii) analytical standard applications requiring high-fidelity quantification, and (iii) fragrance formulations subject to IFRA concentration limits for specific impurities.

Purity specification Natural grade Clean-label Procurement quality

Isobutyl Isovalerate: Research & Industry Application Scenarios


Apple-Raspberry Flavor with Single-Ingredient Efficiency

Isobutyl isovalerate is uniquely suited for flavor formulations targeting simultaneous apple and raspberry notes. Its characteristic odor profile — sweet, fruity, apple, raspberry, and green banana — spans two distinct fruit categories within a single molecule, reducing the number of ingredients required in a formula . The 2.3-fold lower odor threshold compared to butyl isovalerate (0.0052 vs 0.012 ppm) [1] means that apple-raspberry character can be achieved at lower dosage rates, improving cost efficiency in compounded flavors for confectionery, beverages, and dairy products. Formulators seeking an authentic raspberry-apple profile without relying on expensive natural raspberry extracts can use isobutyl isovalerate as a high-impact, single-compound building block.

Subtle Background Fruitiness in Fermented Products

The direct head-to-head GC-O data demonstrates that in a fermented food matrix, isobutyl isovalerate contributes an OAV of 0.95 (aroma intensity 3.5), compared to isoamyl isovalerate's OAV of 3.97 (aroma intensity 3.9) . This 4.2-fold lower OAV positions isobutyl isovalerate as an ideal choice for fermented products where a subtle, blended fruity background is desired without the dominant apple-sweet punch that isoamyl isovalerate would introduce at comparable concentrations. Applications include soy sauce, wine, cheese, and fermented plant-based products where esters must complement — not overpower — the core fermentation-derived aroma profile.

Balanced Top-Note Impact & Mid-Note Substantivity in Fragrance

With a boiling point of 168.5°C, isobutyl isovalerate occupies a volatility sweet spot between the highly volatile ethyl isovalerate (131–133°C) and the relatively low-volatility isoamyl isovalerate (192–193°C) [1]. This intermediate volatility translates to a balanced release profile: sufficient headspace presence for initial olfactory impact (top-note delivery) combined with adequate substantivity for mid-note persistence in fine fragrances, personal care products, and household air care. Perfumers selecting isobutyl isovalerate avoid the rapid flash-off of ethyl isovalerate and the sluggish release of isoamyl isovalerate, achieving better temporal fragrance architecture without resorting to complex encapsulation or multiple-ester blending strategies.

Maximum Purity for Clean-Label Flavors & Fragrances

Natural-grade isobutyl isovalerate is commercially available at ≥99.9% purity, a specification that exceeds the typical ≥98.0% purity offered for natural isoamyl isovalerate and ethyl isovalerate . Combined with its JECFA full specification status and FEMA GRAS affirmation [1], this high purity makes isobutyl isovalerate the lowest-risk choice for clean-label natural flavor and fragrance products. The reduced impurity burden directly minimizes the probability of off-odor/off-flavor deviations, simplifies IFRA compliance documentation when specific impurities are subject to concentration limits, and reduces batch rejection rates in quality-controlled manufacturing environments.

Technical Documentation Hub

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